Cas no 1241840-71-0 (Ethanone, 2,2,2-trifluoro-1-(1,2,4,5-tetrahydro-7,8-dinitro-3H-3-benzazepin-3-yl)-)

Ethanone, 2,2,2-trifluoro-1-(1,2,4,5-tetrahydro-7,8-dinitro-3H-3-benzazepin-3-yl)-, is a specialized trifluoromethyl ketone derivative featuring a benzazepine core with nitro substituents. This compound is of interest in medicinal chemistry and pharmacological research due to its structural complexity and potential as a bioactive intermediate. The presence of electron-withdrawing trifluoro and nitro groups enhances its reactivity, making it suitable for selective synthetic transformations. Its benzazepine scaffold is notable for interactions with central nervous system targets. The compound’s stability and defined stereochemistry further support its utility in high-precision applications, such as ligand design or enzyme inhibition studies. Proper handling is advised due to its nitro-functionalized aromatic system.
Ethanone, 2,2,2-trifluoro-1-(1,2,4,5-tetrahydro-7,8-dinitro-3H-3-benzazepin-3-yl)- structure
1241840-71-0 structure
商品名:Ethanone, 2,2,2-trifluoro-1-(1,2,4,5-tetrahydro-7,8-dinitro-3H-3-benzazepin-3-yl)-
CAS番号:1241840-71-0
MF:C12H10F3N3O5
メガワット:333.220113277435
MDL:MFCD34565657
CID:5231425

Ethanone, 2,2,2-trifluoro-1-(1,2,4,5-tetrahydro-7,8-dinitro-3H-3-benzazepin-3-yl)- 化学的及び物理的性質

名前と識別子

    • 7,8-Dinitro-3-trifluoroacetyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine
    • 1-(7,8-Dinitro-4,5-dihydro-1H-benzo[d]azepin-3(2H)-yl)-2,2,2-trifluoroethanone
    • SY287925
    • Ethanone, 2,2,2-trifluoro-1-(1,2,4,5-tetrahydro-7,8-dinitro-3H-3-benzazepin-3-yl)-
    • MDL: MFCD34565657
    • インチ: 1S/C12H10F3N3O5/c13-12(14,15)11(19)16-3-1-7-5-9(17(20)21)10(18(22)23)6-8(7)2-4-16/h5-6H,1-4H2
    • InChIKey: BWHOTVMKOZZNKW-UHFFFAOYSA-N
    • ほほえんだ: FC(C(N1CCC2C=C(C(=CC=2CC1)[N+](=O)[O-])[N+](=O)[O-])=O)(F)F

計算された属性

  • 水素結合ドナー数: 0
  • 水素結合受容体数: 8
  • 重原子数: 23
  • 回転可能化学結合数: 0
  • 複雑さ: 470
  • 疎水性パラメータ計算基準値(XlogP): 2.5
  • トポロジー分子極性表面積: 112

Ethanone, 2,2,2-trifluoro-1-(1,2,4,5-tetrahydro-7,8-dinitro-3H-3-benzazepin-3-yl)- 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
eNovation Chemicals LLC
Y1189149-1g
1-(7,8-Dinitro-4,5-dihydro-1H-benzo[d]azepin-3(2H)-yl)-2,2,2-trifluoroethanone
1241840-71-0 95%
1g
$1375 2025-02-27
eNovation Chemicals LLC
Y1189149-1g
1-(7,8-Dinitro-4,5-dihydro-1H-benzo[d]azepin-3(2H)-yl)-2,2,2-trifluoroethanone
1241840-71-0 95%
1g
$1375 2024-07-19
eNovation Chemicals LLC
Y1189149-1g
1-(7,8-Dinitro-4,5-dihydro-1H-benzo[d]azepin-3(2H)-yl)-2,2,2-trifluoroethanone
1241840-71-0 95%
1g
$1375 2025-03-01
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1563187-1g
1-(7,8-Dinitro-1,2,4,5-tetrahydro-3H-benzo[d]azepin-3-yl)-2,2,2-trifluoroethan-1-one
1241840-71-0 98%
1g
¥11900.00 2024-08-09

Ethanone, 2,2,2-trifluoro-1-(1,2,4,5-tetrahydro-7,8-dinitro-3H-3-benzazepin-3-yl)- 関連文献

Ethanone, 2,2,2-trifluoro-1-(1,2,4,5-tetrahydro-7,8-dinitro-3H-3-benzazepin-3-yl)-に関する追加情報

Recent Advances in the Study of Ethanone, 2,2,2-trifluoro-1-(1,2,4,5-tetrahydro-7,8-dinitro-3H-3-benzazepin-3-yl)- (CAS: 1241840-71-0)

The compound Ethanone, 2,2,2-trifluoro-1-(1,2,4,5-tetrahydro-7,8-dinitro-3H-3-benzazepin-3-yl)- (CAS: 1241840-71-0) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique benzazepine core and trifluoroacetyl group, has shown promising potential in various therapeutic applications, particularly in the modulation of neurotransmitter systems. Recent studies have focused on its synthesis, pharmacological properties, and potential clinical applications, making it a compound of considerable interest to researchers and industry professionals alike.

One of the key areas of investigation has been the compound's interaction with dopamine receptors. Preliminary in vitro and in vivo studies suggest that 1241840-71-0 exhibits high affinity for D2-like dopamine receptors, which are implicated in a range of neurological and psychiatric disorders. The presence of the dinitro and trifluoroacetyl groups appears to enhance its binding specificity and metabolic stability, offering a potential advantage over existing dopaminergic ligands. These findings were recently published in the Journal of Medicinal Chemistry, where researchers highlighted the compound's potential as a lead candidate for the development of novel antipsychotic agents.

Another significant advancement involves the optimization of the synthetic route for 1241840-71-0. A team from the University of Cambridge recently reported a more efficient and scalable synthesis method, which reduces the number of steps and improves overall yield. This development is critical for facilitating further preclinical and clinical studies, as it addresses previous challenges related to the compound's availability and purity. The new synthetic approach also allows for the introduction of structural modifications, enabling the exploration of derivatives with potentially enhanced pharmacological profiles.

In addition to its dopaminergic activity, recent research has explored the compound's potential applications in oncology. A study published in Bioorganic & Medicinal Chemistry Letters demonstrated that 1241840-71-0 exhibits selective cytotoxicity against certain cancer cell lines, particularly those with dysregulated dopamine signaling pathways. While the exact mechanism remains under investigation, these findings open new avenues for the development of targeted cancer therapies. Researchers are particularly interested in the compound's ability to induce apoptosis in cancer cells while sparing normal cells, a property that could minimize side effects commonly associated with conventional chemotherapy.

Despite these promising developments, challenges remain in the clinical translation of 1241840-71-0. Pharmacokinetic studies have revealed that the compound has a relatively short half-life in vivo, necessitating further structural optimization to improve its bioavailability. Additionally, while initial toxicity studies have shown favorable results, comprehensive safety assessments are still required before human trials can commence. Collaborative efforts between academic institutions and pharmaceutical companies are underway to address these challenges and accelerate the compound's progression through the drug development pipeline.

In conclusion, Ethanone, 2,2,2-trifluoro-1-(1,2,4,5-tetrahydro-7,8-dinitro-3H-3-benzazepin-3-yl)- (CAS: 1241840-71-0) represents a compelling area of research in chemical biology and drug discovery. Its unique structural features and multifaceted pharmacological activities position it as a promising candidate for the treatment of neurological disorders and cancer. Continued research efforts are expected to further elucidate its mechanisms of action and optimize its therapeutic potential, paving the way for future clinical applications.

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